REACTION_CXSMILES
|
Cl[S:2]([C:5]1[CH:6]=[CH:7][C:8]([O:14][CH2:15][CH2:16][CH3:17])=[C:9]([CH:13]=1)[C:10]([NH2:12])=[O:11])(=O)=O.S(=O)(=O)(O)O.C(O)C>[Zn].O>[CH2:15]([O:14][C:8]1[CH:7]=[CH:6][C:5]([SH:2])=[CH:13][C:9]=1[C:10]([NH2:12])=[O:11])[CH2:16][CH3:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C=1C=CC(=C(C(=O)N)C1)OCCC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared from the product
|
Type
|
CUSTOM
|
Details
|
did not exceed 0° C
|
Type
|
STIRRING
|
Details
|
After stirring at between -5° C. and +5° C. for 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
the resulting dark suspension was finally heated
|
Type
|
WAIT
|
Details
|
to boiling for approximately 75 minutes
|
Duration
|
75 min
|
Type
|
DISTILLATION
|
Details
|
distilling off
|
Type
|
ADDITION
|
Details
|
a mixture of ethanol and water
|
Type
|
CUSTOM
|
Details
|
reached 96° C.
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Type
|
TEMPERATURE
|
Details
|
the residue was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The precipitated solid was then extracted with chloroform (3 × 25 ml.)
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
to remove any remaining zinc
|
Type
|
WASH
|
Details
|
washed with water (2 × 10 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
gave an off-white solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from ethanol at -30° C.
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC1=C(C(=O)N)C=C(C=C1)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |